5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate
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Overview
Description
5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methoxyphenyl isocyanate+5-Oxopyrrolidine-3-carboxylic acid→5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate
The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate
- ®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
Uniqueness
5-Oxopyrrolidin-3-yl (4-methoxyphenyl)carbamate is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88015-92-3 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-17-9-4-2-8(3-5-9)14-12(16)18-10-6-11(15)13-7-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
WFLWRVSDJCKTKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC2CC(=O)NC2 |
Origin of Product |
United States |
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